N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dimethylamino, methoxyphenyl, and oxazole groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method includes the reaction of 2-methoxyphenylacetonitrile with dimethylamine to form an intermediate, which is then subjected to cyclization with an appropriate reagent to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Known for its hallucinogenic properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
3-Aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde: Studied for its antifungal properties.
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-25(2)19(17-7-5-6-8-20(17)28-4)14-23-22(26)18-13-21(29-24-18)15-9-11-16(27-3)12-10-15/h5-13,19H,14H2,1-4H3,(H,23,26) |
InChI Key |
SCSSYONDQKVBHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
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